1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole is a fully decorated sulfonyl 1,2,3-triazolyl imidazole derivative. While its specific source is not explicitly mentioned in the provided papers, its classification as a sulfonyl 1,2,3-triazolyl imidazole points to its potential relevance in organic synthesis and medicinal chemistry. Its role in scientific research, as evidenced by the provided papers, primarily revolves around its potential as an anticancer agent, particularly targeting the Epidermal Growth Factor Receptor (EGFR). []
1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole was synthesized via an organocatalytic [3+2] cycloaddition reaction. [] This method utilized a β-ketosulfone acting as an internal alkyne and reacted it with aryl sulfonyl azides. A catalytic amount of pyrrolidine (10 mol%) was used at a reaction temperature of 80°C. This resulted in good to excellent yields of the target compound. []
1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole exhibits anticancer activity by inhibiting the tyrosine kinase epidermal growth factor receptor (EGFR). [] EGFR is often overexpressed in various cancer types, and its inhibition can lead to reduced tumor growth and proliferation. The specific binding interactions and downstream effects of this compound on EGFR are not elaborated on in the provided abstracts.
1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has demonstrated potential as a potent anticancer agent in in vitro studies. [] Specifically, it exhibited activity against three human cancer cell lines: MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and A-549 (lung cancer). [] This suggests a possible application of the compound in developing new cancer therapies, particularly for the cancer types mentioned above.
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3